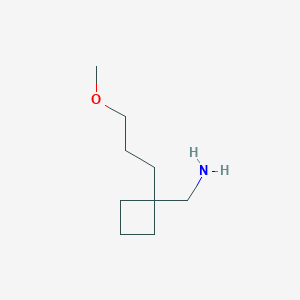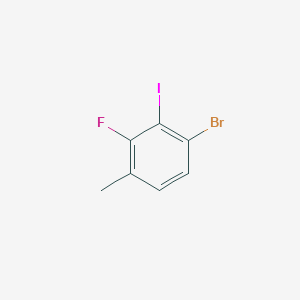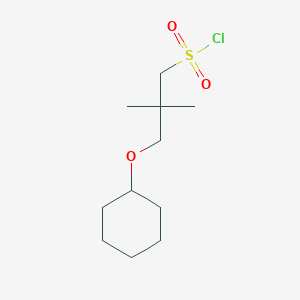
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO3S. This compound is characterized by the presence of an amino group, a chloro substituent, a methoxy group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, yielding 3-amino-4-chloroaniline. The final step involves the sulfonation of 3-amino-4-chloroaniline with methanesulfonyl chloride in the presence of a base, followed by methylation and methoxylation reactions to introduce the N-methoxy and N-methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the amino, chloro, methoxy, and methyl groups allows it to form specific interactions with the active sites of enzymes, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-amino-4-methylpyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-chloro-3-trifluoromethylphenyl isocyanate: Contains a chloro and trifluoromethyl group but differs in functional groups.
Uniqueness
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2O3S |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O3S/c1-11(14-2)15(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 |
InChI Key |
ZXFQPLAIOHXNJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)
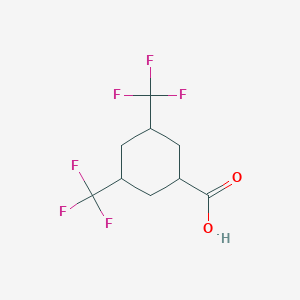
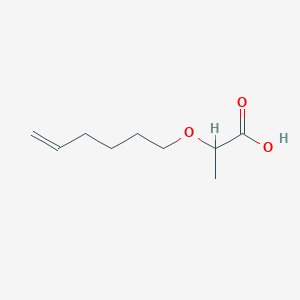
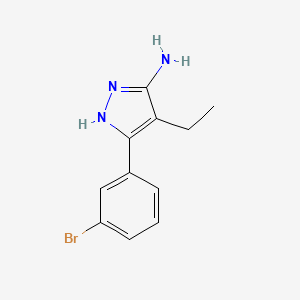

![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)


![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)
